Cas no 2229071-34-3 (methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate)

Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate is a specialized organic compound featuring a propanoate ester backbone substituted with an amino group and a 4-chloro-1-methylimidazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and ester functionalities allows for further derivatization, enabling applications in peptidomimetics and heterocyclic chemistry. The chloro and methyl substituents on the imidazole ring enhance its stability and influence electronic properties, facilitating selective transformations. Its well-defined molecular architecture supports precise synthetic routes, making it a reliable building block for research and industrial applications requiring tailored imidazole derivatives.
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate structure
2229071-34-3 structure
Product Name:methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate
CAS No:2229071-34-3
MF:C8H12ClN3O2
MW:217.652780532837
CID:6150118
PubChem ID:165828495
Update Time:2025-05-20

methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate
    • 2229071-34-3
    • EN300-1992317
    • Inchi: 1S/C8H12ClN3O2/c1-12-4-11-7(9)6(12)5(3-10)8(13)14-2/h4-5H,3,10H2,1-2H3
    • InChI Key: FPTHFUOIVIFJLB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C(=O)OC)CN)N(C)C=N1

Computed Properties

  • Exact Mass: 217.0618043g/mol
  • Monoisotopic Mass: 217.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 70.1Ų

methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate Pricemore >>

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Additional information on methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate

Research Brief on Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3)

Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole-based structure, has been investigated for its potential applications in drug discovery and development, particularly in the context of enzyme inhibition and targeted therapeutics.

Recent studies have highlighted the role of methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate as a key intermediate in the synthesis of biologically active molecules. Its structural features, including the presence of a chloro-substituted imidazole ring and an ester-functionalized amino acid side chain, make it a versatile scaffold for the design of novel inhibitors targeting specific enzymes or signaling pathways. Researchers have explored its utility in the development of compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

One of the most notable advancements in this area involves the use of methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate in the synthesis of small-molecule inhibitors for kinases and other regulatory proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective kinase inhibitors, which showed promising results in preclinical models of cancer. The study emphasized the compound's ability to modulate protein-protein interactions, thereby disrupting critical cellular processes in malignant cells.

In addition to its applications in oncology, methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate has also been investigated for its potential role in infectious disease research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel antimicrobial agents targeting resistant bacterial strains. The study highlighted the compound's ability to enhance the bioavailability and stability of these agents, addressing some of the key challenges in antibiotic development.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate. Researchers are actively exploring modifications to its core structure to improve solubility, reduce toxicity, and enhance target specificity. Computational modeling and high-throughput screening are being employed to identify the most promising candidates for further development.

In conclusion, methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3) represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its versatility and potential for customization make it a focal point in ongoing research aimed at addressing unmet medical needs. Future studies will likely continue to explore its applications across a broader range of therapeutic areas, leveraging advances in synthetic chemistry and molecular biology to unlock its full potential.

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